1-isonicotinoyl-4-methyl-1,4-diazepane

Description

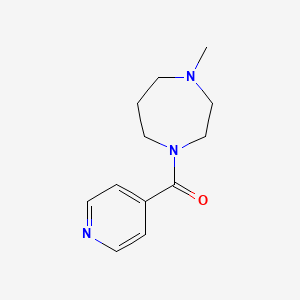

1-Isonicotinoyl-4-methyl-1,4-diazepane is a 1,4-diazepane derivative featuring a methyl group at the 4-position and an isonicotinoyl moiety (pyridine-4-carbonyl) at the 1-position. The seven-membered diazepane ring provides conformational flexibility, which is critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

(4-methyl-1,4-diazepan-1-yl)-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-14-7-2-8-15(10-9-14)12(16)11-3-5-13-6-4-11/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWVLOGIPWXEHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,4-Diazepane Derivatives

Key Observations:

Substituent Effects on Target Engagement: The isonicotinoyl group (pyridine-4-carbonyl) in the target compound may enhance hydrogen bonding or π-π stacking compared to the benzyl group in 1-benzyl-1,4-diazepane, which relies on hydrophobic interactions for efflux pump inhibition . In quinoline-based EZH2 inhibitors, replacing a 1-methylpiperidin-4-amine group with a 1-methyl-1,4-diazepane unit improved cellular potency by >20-fold, suggesting that diazepane flexibility optimizes target binding .

Pharmacological Diversity: Orexin receptor antagonists (e.g., N,N-disubstituted-1,4-diazepanes) require CNS penetration, which is influenced by substituent lipophilicity. The polar isonicotinoyl group in the target compound may reduce blood-brain barrier permeability compared to more lipophilic analogs . This suggests this compound could disrupt microbial metabolism or efflux pumps, akin to 1-benzyl-1,4-diazepane’s role in inhibiting Escherichia coli RND pumps .

Contrast with Diazepam: Diazepam’s fused benzodiazepine structure confers rigidity and GABA receptor selectivity, whereas the non-fused diazepane ring in this compound likely enables broader target promiscuity (e.g., enzymes, bacterial pumps) .

Enzymatic and Cellular Potency

Table 2: Activity Data for Select 1,4-Diazepane Derivatives

- Hypothetical Performance of this compound: If the isonicotinoyl group mimics the quinoline moiety in EZH2 inhibitors, the target compound may exhibit comparable or superior enzymatic inhibition due to stronger electron-withdrawing effects from the pyridine ring . In efflux pump inhibition, the polar isonicotinoyl group could reduce efficacy compared to hydrophobic benzyl derivatives, as observed in Pseudomonas aeruginosa studies where polar EPIs underperformed .

Chemical and Physical Properties

Table 3: Physicochemical Comparison

| Property | This compound | 1-Methyl-1,4-diazepane | 1-Benzyl-1,4-diazepane |

|---|---|---|---|

| Molecular Weight | ~277 g/mol (estimated) | 114 g/mol | 190 g/mol |

| LogP (Predicted) | ~1.2 (moderate polarity) | 0.5 | 2.8 |

| Solubility | Moderate (polar substituents) | High | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-isonicotinoyl-4-methyl-1,4-diazepane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of diazepane derivatives typically involves cyclization of diamines with carbonyl compounds or electrophilic reagents. For this compound, key steps include:

- Cyclization : Formation of the diazepane ring via condensation of a diamine (e.g., 1,4-diaminobutane derivatives) with a ketone or aldehyde under reflux conditions ().

- Functionalization : Introducing the isonicotinoyl group via nucleophilic acyl substitution (e.g., using isonicotinoyl chloride) in polar aprotic solvents like DMF or THF. Temperature control (0–25°C) minimizes side reactions ().

- Purification : Chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization improves purity. Yield optimization requires careful stoichiometric ratios and inert atmospheres to prevent oxidation ().

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Structural confirmation involves:

- X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and torsional strain in the diazepane ring. Disorder in substituents (e.g., methyl groups) may require refined occupancy ratios ().

- Spectroscopic techniques :

- NMR : - and -NMR identify proton environments (e.g., methyl group at δ ~1.2 ppm, aromatic protons from isonicotinoyl at δ ~7.5–8.5 ppm).

- FT-IR : Peaks at ~1650 cm confirm amide C=O stretching ().

Q. What preliminary biological assays are suitable for evaluating this compound?

- Methodological Answer : Initial screens include:

- Enzyme inhibition : Test against targets like Factor Xa or microbial efflux pumps (e.g., E. coli RND pumps) using fluorogenic substrates. IC values quantify potency ().

- Membrane permeability : Assess lipophilicity (logP) via HPLC or shake-flask methods. The methyl group enhances membrane penetration, while the isonicotinoyl moiety may favor hydrogen bonding ().

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported yields for diazepane derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity, temperature, and catalyst selection. Systematic approaches include:

- DoE (Design of Experiments) : Vary parameters (e.g., solvent: DMF vs. THF; temperature: 0°C vs. RT) to identify critical factors. Polar aprotic solvents enhance nucleophilicity, improving substitution efficiency ().

- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts (e.g., DMAP) may accelerate cyclization. Monitor via TLC or in situ IR ().

Q. What computational strategies predict the binding affinity of this compound with neurological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., orexin or GABA). The isonicotinoyl group’s π-stacking with aromatic residues (e.g., Phe in GABA) enhances binding ().

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Free energy calculations (MM/PBSA) quantify ΔG ().

Q. How can chiral synthesis of this compound be achieved, and what are the implications for biological activity?

- Methodological Answer :

- Asymmetric catalysis : Use chiral catalysts (e.g., Jacobsen’s Co-salen) during cyclization to induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC ().

- Biological implications : Enantiomers may exhibit divergent pharmacokinetics. For example, the (R)-isomer could show higher affinity for hepatic enzymes, altering metabolic stability ().

Data Contradiction Analysis

Q. How should researchers address conflicting data on the metabolic stability of diazepane derivatives?

- Methodological Answer :

- In vitro assays : Compare microsomal stability (human vs. rodent) under standardized conditions (pH 7.4, NADPH regeneration). Contradictions may stem from species-specific CYP450 isoform activity ().

- Isotope labeling : Use -labeled compounds to track metabolite formation via LC-MS. The methyl group’s position influences oxidation susceptibility ().

Methodological Tables

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent for acylation | DMF (polar aprotic) | ↑ Yield (85–90%) | |

| Cyclization temperature | 60–80°C (reflux) | Minimizes side products | |

| Catalyst for chirality | Jacobsen’s Co-salen | ee > 90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.